2-Fluoro-5-(trifluoromethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzoic acids, including structures similar to 2-Fluoro-5-(trifluoromethyl)benzoic acid, involves strategies such as electrophilic fluorination, nucleophilic substitution, and cyclization reactions. For instance, fluoro-bridged metal-organic frameworks have been synthesized from perfluoroalkyl substances, highlighting the utility of fluorinated benzoic acids in constructing complex structures (Sheybani et al., 2023). Additionally, the synthesis of mono- and difluoronaphthoic acids demonstrates the flexibility and adaptability of fluorination techniques in creating fluorinated benzoic acid derivatives (Tagat et al., 2002).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including 2-Fluoro-5-(trifluoromethyl)benzoic acid, is characterized by the presence of fluorine atoms that significantly influence the chemical and physical properties of the molecules. For example, the introduction of fluorine atoms can enhance the stability and modify the electronic properties of the molecular framework. Studies on fluorine-containing compounds, such as fluoropolyimides, demonstrate the impact of fluorination on molecular structure and subsequent material properties (Xie et al., 2001).
Chemical Reactions and Properties
Fluorinated benzoic acids participate in various chemical reactions, leveraging the unique reactivity of fluorine atoms. These reactions include nucleophilic aromatic substitution, where fluorine's electron-withdrawing nature facilitates the introduction of new functional groups. The synthesis and study of fluorine-containing carbocations illustrate the reactivity of fluorinated benzoic acids in synthesizing more complex fluorinated compounds (Pozdnyakovich & Shteingarts, 1974).
Physical Properties Analysis
The physical properties of 2-Fluoro-5-(trifluoromethyl)benzoic acid, such as melting point, boiling point, and solubility, are significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size contribute to strong intermolecular forces, affecting the compound's physical state and behavior in solutions. Research on fluorinated liquid crystals, for example, shows how fluorination can alter phase behavior and thermal properties, indicative of the broader implications of fluorine in modifying physical properties (Zhou, Narayanan, & Li, 2007).
Chemical Properties Analysis
The chemical properties of 2-Fluoro-5-(trifluoromethyl)benzoic acid, such as acidity, reactivity, and stability, are markedly influenced by the fluorine substituents. The strong electron-withdrawing effect of fluorine atoms can increase the acidity of the carboxylic acid group, making fluorinated benzoic acids more reactive in certain conditions. Studies on the synthesis and reactivity of fluorinated compounds provide insights into the unique chemical behaviors conferred by fluorination (Banks et al., 2003).
Scientific Research Applications
Structure-Metabolism Relationships : A study investigated the metabolism of substituted benzoic acids, including 2-Fluoro-5-(trifluoromethyl)benzoic acid, in rats using NMR spectroscopy. The research revealed insights into the metabolic fate of these compounds, which could be essential for understanding their pharmacokinetics and toxicity in drug development (Ghauri et al., 1992).
Directed Lithiation : Another study demonstrated the directed lithiation of benzoic acids, including derivatives like 2-Fluoro-5-(trifluoromethyl)benzoic acid. This process is crucial for creating ortho-substituted products, which are valuable in synthetic chemistry for creating various pharmaceuticals and materials (Bennetau et al., 1995).
Trinuclear Cobalt Cluster Synthesis : A 2014 study explored the synthesis of a linear trinuclear cobalt cluster using 5-fluoro-2-hydroxy-benzoic acid, which shares structural similarities with 2-Fluoro-5-(trifluoromethyl)benzoic acid. This research contributes to the development of materials with specific magnetic properties, potentially useful in magnetic resonance imaging (MRI) and data storage technologies (Li et al., 2014).
Synthesis of Mono- and Difluoronaphthoic Acids : Research on the synthesis of various mono- and difluoronaphthoic acids, which are structurally related to 2-Fluoro-5-(trifluoromethyl)benzoic acid, was conducted to create biologically active compounds. These compounds are significant in medicinal chemistry for their potential use in drug discovery (Tagat et al., 2002).
Androgen Receptor Antagonists Synthesis : A study in 2012 involved the synthesis of androgen receptor antagonists using 2-fluoro-1-methyl-4-nitro-benzoic acid, a compound similar to 2-Fluoro-5-(trifluoromethyl)benzoic acid. This research is relevant for developing treatments for conditions like prostate cancer (Li Zhi-yu, 2012).
Chiral Derivatizing Agent for Amines and Alcohols : In 2019, a study was conducted on using 2-(2-trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid, similar in structure to 2-Fluoro-5-(trifluoromethyl)benzoic acid, as a chiral derivatizing agent. Such agents are crucial in determining the absolute configuration of chiral compounds, important in pharmaceutical research (Kriegelstein et al., 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFKXWNFWIUMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350862 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzoic acid | |
CAS RN |
115029-23-7 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115029-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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